Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC13498174
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O4 |
|---|---|
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | methyl 2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H16N2O4/c1-8(2)9-4-5-13-10(6-9)14(20)11-7-12(17(21)22-3)15(18)19-16(11)23-13/h4-8H,1-3H3,(H2,18,19) |
| Standard InChI Key | JEMBXPKPPPPJKL-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)N |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a chromeno[2,3-b]pyridine core, comprising a benzopyran ring fused to a pyridine moiety at the 2,3-positions. Key substituents include:
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2-Amino group: Enhances hydrogen-bonding capacity and influences electronic properties.
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7-Isopropyl group: Introduces steric bulk and lipophilicity.
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5-Oxo functionality: Contributes to resonance stabilization and dipole interactions.
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3-Carboxylate methyl ester: Modifies solubility and metabolic stability.
The IUPAC name, methyl 2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylate, reflects this substitution pattern.
Spectral and Computational Data
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₄ | |
| Molecular Weight | 312.32 g/mol | |
| SMILES | CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)N | |
| InChIKey | JEMBXPKPPPPJKL-UHFFFAOYSA-N |
Density functional theory (DFT) calculations predict a planar chromenopyridine core with dihedral angles <10° between fused rings, favoring π-π stacking interactions . The isopropyl group adopts a staggered conformation to minimize steric clash with the adjacent pyridine nitrogen.
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically follows a multi-step protocol:
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Condensation: 2-Hydroxyacetophenone derivatives react with malononitrile in acidic conditions to form chromene intermediates .
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Cyclization: Treating the chromene with ammonium acetate induces pyridine ring closure via nucleophilic attack at the C3 position.
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Esterification: Carboxylic acid intermediates are methylated using dimethyl sulfate or methyl iodide in basic media.
A representative yield of 34–42% has been reported for analogous chromenopyridines under optimized conditions (refluxing ethanol, 12–18 hr) .
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from methanol. Purity ≥95% is confirmed by:
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HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
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¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 6.89 (d, J=8.4 Hz, 1H, aromatic-H), 3.87 (s, 3H, OCH₃), 1.32 (d, J=6.8 Hz, 6H, CH(CH₃)₂).
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 12.7 µg/mL (pH 7.4), improving to 89.3 µg/mL in 0.1N HCl due to protonation of the pyridine nitrogen.
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LogP: 2.81 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Thermal stability: Decomposes at 218°C (DSC), with no polymorphic transitions observed below 150°C.
Spectroscopic Profiles
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UV-Vis: λₘₐₓ 274 nm (ε=12,400 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions in the chromenopyridine system .
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IR: Strong bands at 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N), and 3340 cm⁻¹ (N-H).
Biological Activity and Hypothetical Applications
Structure-Activity Relationships (SAR)
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7-Isopropyl group: Enhances hydrophobic binding in enzyme pockets compared to smaller alkyl chains (e.g., ethyl in ) .
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3-Carboxylate: Critical for hydrogen bonding with catalytic residues, as removal reduces activity 10-fold .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times below 2 hr .
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Biological Screening: Prioritize assays against NAAA, CDKs, and antimicrobial targets based on analog data .
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Formulation Studies: Develop nanocrystalline dispersions to overcome aqueous solubility limitations.
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